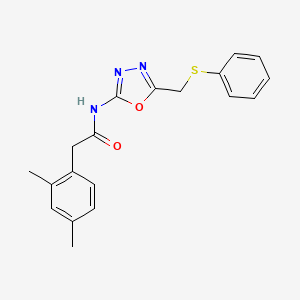
N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide, also known as MMB or MMBz, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of benzothiazole derivatives and has been found to exhibit a range of interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of the proteasome, a cellular complex that plays a critical role in the degradation of proteins. Additionally, this compound has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, this compound has also been shown to modulate the activity of certain ion channels and receptors. For example, this compound has been found to inhibit the activity of the TRPM7 ion channel, which is involved in the regulation of cellular magnesium and calcium levels. Additionally, this compound has been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide is its selectivity for certain enzymes and signaling pathways. This selectivity makes it a valuable tool for studying the role of these targets in various biological processes. Additionally, this compound has been shown to exhibit low toxicity in vitro and in vivo, making it a relatively safe compound to work with. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide research. One area of focus is the development of this compound derivatives with improved properties, such as increased solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various disease models. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of this compound as a potential therapeutic agent.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound exhibits a range of interesting biochemical and physiological effects and has been found to inhibit the growth of cancer cells in vitro and in vivo. While there are limitations to working with this compound, its selectivity and low toxicity make it a valuable tool for studying various biological processes. Future research on this compound derivatives and its potential applications in disease models will be critical for advancing our understanding of this promising compound.
Synthesis Methods
The synthesis of N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide involves the reaction of 6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-amine with 4-methylsulfonylbenzoyl chloride in the presence of a base. The reaction yields this compound as a yellow solid with a melting point of 211-213°C. The purity of this compound can be confirmed by NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide has been shown to exhibit a range of interesting properties that make it a promising candidate for scientific research. One of the most significant applications of this compound is in the field of cancer research. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer drug candidate. Additionally, this compound has been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory disorders.
properties
IUPAC Name |
N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-4-11-21-16-10-5-13(2)12-17(16)25-19(21)20-18(22)14-6-8-15(9-7-14)26(3,23)24/h1,5-10,12H,11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZKVZHTAJANBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)S2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

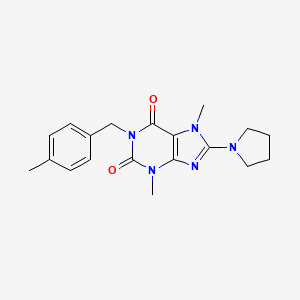

![Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate](/img/structure/B2623640.png)
![N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]-2-thiophenecarbohydrazide](/img/structure/B2623642.png)

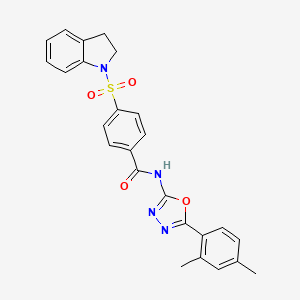
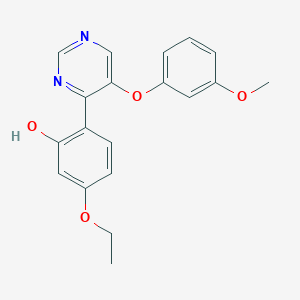
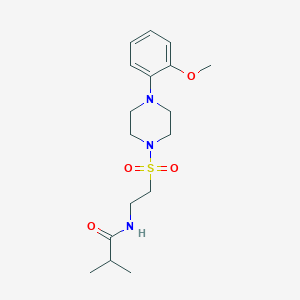

![6,7-Dihydro-5h-cyclopenta[b]pyridin-6-amine dihydrochloride](/img/structure/B2623652.png)
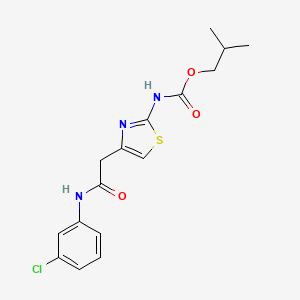
![2-(chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2623656.png)
